N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c22-19-6-8-20(9-7-19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-4-2-1-3-5-18/h1-9,17H,10-16H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJWMJSYPDQVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-benzylpiperidine, which can be achieved through the catalytic hydrogenation of 4-benzylpyridine . The next step involves the reaction of 4-benzylpiperidine with 2-(4-chlorophenoxy)acetyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. It acts as a monoamine oxidase inhibitor (MAOI), preferentially inhibiting the MAO-A isoform . This inhibition leads to an increase in the levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which can have various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Piperidine vs. Azetidine Derivatives
- Azetidine Analogs: Derivatives like 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide () replace piperidine with a strained azetidine ring. This modification reduces molecular weight and may enhance metabolic stability but could limit binding to sterically sensitive targets like 17β-HSD3 .
Pyrrolidine and Spirocyclic Derivatives
- Pyrrolidine-Based: 2-(4-chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethyl)pyrrolidine-3-yl)methyl)acetamide () introduces a five-membered pyrrolidine ring, which may alter conformational flexibility and hydrogen-bonding interactions compared to piperidine .
- Spirocyclic Analogs : Compounds such as 899729-93-2 (1,4-dioxaspiro[4.5]decan-2-yl derivative, ) exhibit rigid spiro structures that could enhance selectivity by restricting rotational freedom .
Substituent Modifications
Chlorophenoxy Group Variations
- Target Compound: A single 4-chlorophenoxy group contributes to π-π stacking and hydrophobic interactions.
Aryl and Heteroaryl Modifications
- Quinazolinone Derivatives: Compounds like 7b () replace the benzylpiperidine with a quinazolinone core, resulting in higher melting points (262°C vs. ~200°C for piperidine analogs) and altered solubility profiles .
- Thiophene and Furan Rings : Derivatives such as 879930-40-2 () introduce sulfur- or oxygen-containing heterocycles, which may improve metabolic resistance or enable redox-mediated activity .
Pharmacological Activity and Selectivity
17β-HSD3 Inhibition
- Target Compound Analogs: Compound 29 (IC50 = 76 nM) and 30 (IC50 = 74 nM) () demonstrate nanomolar potency against 17β-HSD3, critical for testosterone biosynthesis in prostate cancer. The benzylpiperidine scaffold likely contributes to membrane interaction due to its hydrophobicity .
- Selectivity : These inhibitors show <20% inhibition of 17β-HSD2 at 10 µM, highlighting scaffold-dependent selectivity .
ATF4 Pathway Inhibition
Physicochemical Properties
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide, a synthetic organic compound, has garnered attention for its diverse biological activities. This article explores the compound's efficacy, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives and is characterized by a piperidine ring substituted with a benzyl group and a chlorophenoxy acetamide moiety. Its molecular formula is , with a molecular weight of 364.88 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNO |
| Molecular Weight | 364.88 g/mol |
| Solubility | Soluble in DMSO, ethanol |
This compound interacts with various molecular targets, particularly sigma receptors. Research indicates that it exhibits high affinity for sigma1 receptors (Ki values around 3.90 nM) and moderate affinity for sigma2 receptors (Ki values around 240 nM) . This interaction may modulate neurotransmitter systems, leading to potential therapeutic effects in neurological disorders.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines, such as HT-29 (colon cancer) and TK-10 (renal cancer), with IC50 values indicating potent cytotoxicity .
Neurological Effects
The compound's interaction with sigma receptors suggests a role in modulating pain and anxiety. Preclinical studies indicate that it may reduce pain perception and exhibit anxiolytic effects, making it a candidate for further development in pain management therapies .
Case Studies
- Sigma Receptor Affinity Study : A series of derivatives were synthesized and tested for their affinity at sigma receptors. The results indicated that modifications to the phenylacetamide structure significantly influenced receptor binding affinities, highlighting the importance of structural optimization in drug design .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on cancer cells, this compound exhibited dose-dependent inhibition of cell viability in both HT-29 and TK-10 cell lines, with apoptosis markers being upregulated at higher concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
